(4-(3-Propylureido)phenyl)boronic acid
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Overview
Description
(4-(3-Propylureido)phenyl)boronic acid is an organic compound that belongs to the class of phenylboronic acids. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring. The unique structure of this compound makes it a valuable molecule in various scientific and industrial applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Propylureido)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with propyl isocyanate to form 4-(3-propylureido)aniline. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: (4-(3-Propylureido)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
(4-(3-Propylureido)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(3-Propylureido)phenyl)boronic acid involves the formation of reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid group forms a covalent complex with the cis-diol group, which can be dissociated by changing the pH environment .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-(3-Butenylsulfonyl)phenylboronic acid
Comparison: (4-(3-Propylureido)phenyl)boronic acid is unique due to its propylureido group, which enhances its ability to form stable complexes with target molecules. Compared to phenylboronic acid, it offers improved selectivity and binding affinity for cis-diol-containing biomolecules. The presence of the propylureido group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(propylcarbamoylamino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-2-7-12-10(14)13-9-5-3-8(4-6-9)11(15)16/h3-6,15-16H,2,7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWLHTOKCNXEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)NCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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